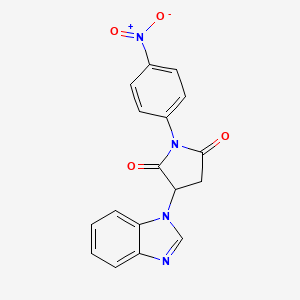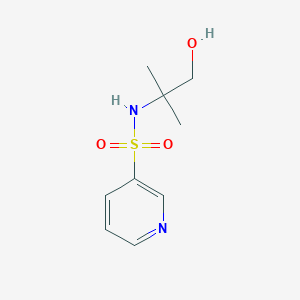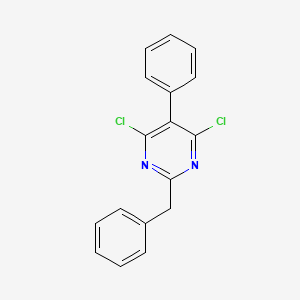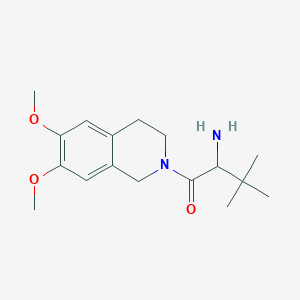
3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidine-2,5-dione ring with a 4-nitrophenyl substituent. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Formation of the pyrrolidine-2,5-dione ring: This can be synthesized through the reaction of an appropriate amine with maleic anhydride.
Coupling of the benzimidazole and pyrrolidine-2,5-dione rings: This step might involve nucleophilic substitution or other coupling reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or nitrophenyl moieties.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the nitro group, which may affect its reactivity and biological activity.
3-(Benzimidazol-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of a nitro group, potentially altering its chemical properties.
Uniqueness
The presence of the 4-nitrophenyl group in 3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione may confer unique reactivity and biological properties, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C17H12N4O4 |
|---|---|
Poids moléculaire |
336.30 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12N4O4/c22-16-9-15(19-10-18-13-3-1-2-4-14(13)19)17(23)20(16)11-5-7-12(8-6-11)21(24)25/h1-8,10,15H,9H2 |
Clé InChI |
RONJFIVHGTZBIC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B13878537.png)
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)


![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)

![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)


![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
